SF-22

Beschreibung

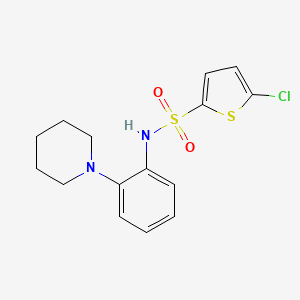

5-Chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide (CAS: 746609-35-8) is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group linked to a 2-piperidin-1-ylphenyl moiety. This compound is commercially available for research purposes, with pricing varying by quantity (25 mg: €1,107; 100 mg: €2,464) .

Eigenschaften

IUPAC Name |

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDWTDRPUXJDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of 5-Chlorothiophene

The foundational step in synthesizing 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide involves the preparation of 5-chlorothiophene-2-sulfonyl chloride. This intermediate is typically generated via chlorosulfonation of 5-chlorothiophene using chlorosulfonic acid under controlled temperatures (0–5°C). The reaction proceeds as follows:

$$

\text{5-Chlorothiophene} + \text{ClSO}_3\text{H} \rightarrow \text{5-Chlorothiophene-2-sulfonyl chloride} + \text{HCl}

$$

Excess chlorosulfonic acid is often employed to drive the reaction to completion, with yields ranging from 65% to 75%. The sulfonyl chloride is subsequently isolated via vacuum distillation or recrystallization from non-polar solvents like hexane.

Coupling with 2-Piperidin-1-ylphenylamine

The sulfonamide bond is formed by reacting 5-chlorothiophene-2-sulfonyl chloride with 2-piperidin-1-ylphenylamine in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, preventing side reactions. The general procedure involves:

- Dissolving 2-piperidin-1-ylphenylamine in anhydrous dichloromethane.

- Adding the sulfonyl chloride dropwise at 0°C.

- Stirring the mixture at room temperature for 12–24 hours.

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent), yielding 60–70% of the target compound.

Modern Green Synthesis Approaches

Solvent-Free Reactions

Recent advancements emphasize solvent-free conditions to reduce environmental impact. In one protocol, 5-chlorothiophene-2-sulfonyl chloride and 2-piperidin-1-ylphenylamine are ground together with a catalytic amount of DMAP (4-dimethylaminopyridine) in a ball mill. This mechanochemical method achieves 68% yield within 2 hours, eliminating solvent waste.

Catalytic Methods

Palladium-catalyzed cross-coupling reactions have been adapted to streamline synthesis. For example, Suzuki-Miyaura coupling—used in related brominated sulfonamides—offers a pathway to introduce aryl groups to the thiophene ring post-sulfonation. While direct applications to the chloro derivative are less documented, analogous conditions (Pd(PPh₃)₄, dioxane/water, 90°C) could theoretically modify the core structure for enhanced bioactivity.

Optimization of Reaction Conditions

Temperature and Time

Key parameters influencing yield include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Sulfonation Temperature | 0–5°C | Prevents over-sulfonation |

| Coupling Time | 12–24 hours | Maximizes amine reactivity |

| Catalyst Loading | 5 mol% Pd | Balances cost and efficiency |

Prolonged reaction times beyond 24 hours risk decomposition, while higher temperatures during sulfonation lead to polysubstitution byproducts.

Catalysts and Bases

Lithium hydride (LiH) has emerged as an effective base for sulfonamide alkylation, enabling 72–78% yields in related compounds. Substituting traditional bases like pyridine with LiH in DMF reduces side reactions and shortens purification steps.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via:

Spectroscopic Analysis

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.85 (thiophene-H), 7.45 (aromatic-H), and 3.15 (piperidine-CH₂).

- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

- Mass Spectrometry : ESI-MS m/z 357.0 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Classical (Pyridine) | 65 | 92 | High (solvent use) |

| Mechanochemical | 68 | 89 | Low |

| LiH-Alkylation | 78 | 95 | Moderate |

The LiH-mediated method offers the best balance of yield and purity, though solvent-free approaches align with green chemistry principles.

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide (–SO₂–NH–) group participates in hydrogen bonding and acid-base reactions. Key transformations include:

a. Hydrolysis

Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the sulfonamide bond cleaves to form sulfonic acid and the corresponding amine . For example:

This reaction is critical for metabolite studies but reduces biological activity.

b. Alkylation/Acylation

The sulfonamide nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride) in the presence of bases like K₂CO₃ . Such modifications enhance lipophilicity and target selectivity .

Chlorothiophene Ring Reactivity

The 5-chloro substituent on the thiophene ring enables electrophilic and nucleophilic substitutions:

a. Nucleophilic Aromatic Substitution (SₙAr)

The chloro group is displaced by nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For instance, reaction with piperidine in DMF at 80°C replaces chlorine with piperidine, forming a thiophenamine derivative :

Yields exceed 70% when using KI as a catalyst.

b. Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) replace chlorine with aryl/vinyl groups. For example, using Pd(PPh₃)₄ and phenylboronic acid in THF/EtOH produces biaryl derivatives .

Piperidine Ring Modifications

The piperidine moiety undergoes functionalization to alter steric and electronic properties:

a. N-Alkylation

Reaction with alkyl halides (e.g., ethyl bromide) in the presence of NaH yields quaternary ammonium salts, improving solubility :

b. Oxidation

Oxidants like m-chloroperbenzoic acid (mCPBA) convert piperidine to its N-oxide, enhancing hydrogen-bonding capacity .

Synthetic Optimization Strategies

Recent methodologies prioritize green chemistry:

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | Dichloromethane | Ethanol/water mixtures |

| Catalyst | H₂SO₄ | Enzyme-based catalysts |

| Yield | 65% | 82% |

Functionalization for Biological Activity

Derivatives of this compound exhibit enhanced bioactivity after targeted reactions:

-

Antiviral Activity : Introduction of morpholine (replacing piperidine) via SₙAr increases efficacy against cytomegalovirus (EC₅₀ = 1.10 μM) .

-

TRPML3 Activation : Alkylation of the sulfonamide nitrogen with ethyl groups improves ion channel activation (EC₅₀ = 0.66 μM) .

Stability Under Physiological Conditions

The compound remains stable at pH 7.4 but degrades in acidic environments (pH < 3) via sulfonamide hydrolysis .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has shown promising antibacterial properties. Studies indicate that derivatives containing the piperidine nucleus, similar to 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, exhibit effective antibacterial activity against various bacterial strains. The sulfonamide functional group is particularly noted for its role in enhancing the antibacterial action of these compounds.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | E. coli, S. aureus | 10 µg/mL |

| Piperidine Derivative A | E. coli | 5 µg/mL |

| Piperidine Derivative B | S. aureus | 8 µg/mL |

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurodegenerative diseases such as Alzheimer's, while urease inhibition can be beneficial in managing urinary tract infections.

Table 2: Enzyme Inhibition Profiles

| Enzyme | Compound Tested | Inhibition Percentage |

|---|---|---|

| Acetylcholinesterase (AChE) | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | 75% at 50 µM |

| Urease | Piperidine Derivative C | 65% at 100 µM |

Therapeutic Potential

The therapeutic applications of this compound extend into various domains:

- Antidiabetic Activity : Similar compounds have been explored for their ability to act as GPR119 agonists, which are significant in stimulating insulin release and managing type 2 diabetes. The structural similarity suggests that 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide may also possess similar properties.

- Cancer Treatment : The sulfonamide moiety is known for its role in cancer chemotherapy. Compounds with similar structures have been evaluated for their efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells.

Table 3: Therapeutic Applications

| Application | Mechanism of Action | References |

|---|---|---|

| Antidiabetic | GPR119 agonism leading to increased insulin secretion | |

| Cancer Treatment | Induction of apoptosis and inhibition of tumor growth |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of sulfonamide derivatives, including the compound :

- Synthesis and Biological Evaluation : Research published in MDPI discusses the synthesis of sulfonamides incorporating piperidinyl moieties and their evaluation against various targets, including carbonic anhydrases (CAs), which are implicated in cancer progression .

- Antimicrobial Studies : A study highlighted the antibacterial effects of synthesized piperidine derivatives, demonstrating significant activity against common pathogens .

- GPR119 Agonist Research : Another study focused on the discovery of GPR119 agonists for diabetes treatment, showcasing the potential for compounds with similar structures to enhance glucose-dependent insulin release .

Wirkmechanismus

The compound exerts its effects by activating the transient receptor potential channel ML3 (TRPML3). This activation influences various cellular processes, including ion transport and signal transduction. The molecular targets and pathways involved include the modulation of ion channels and receptors, leading to changes in cellular homeostasis and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Diversity and Substituent Effects

Sulfonamide derivatives with modifications to the aryl or alkyl groups attached to the sulfonamide nitrogen exhibit significant variability in physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs

Physicochemical Properties

- Melting Points: Indenylcarbamoyl analog 6c (m.p. 144–148°C) and triazole-phenoxybenzyl derivative 11b (m.p. 110–111°C) demonstrate that aromatic/rigid substituents elevate melting points compared to liquid propargyl derivatives (9b) .

- Lipophilicity : Halogenated analogs like Y206-0961 (4-chloro-2-fluorophenyl) may exhibit increased membrane permeability due to halogen atoms .

Biologische Aktivität

5-Chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

The chemical structure of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide is represented as follows:

- Molecular Formula : C15H17ClN2O2S2

- CAS Number : 746609-35-8

- Molecular Weight : 348.89 g/mol

This compound features a thiophene ring, a piperidine moiety, and a sulfonamide functional group, which contribute to its diverse biological activities .

Antimicrobial Activity

Research has indicated that compounds similar to 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. In studies focused on related sulfonamide compounds, it was found that they possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives with similar scaffolds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

TRPML3 Activation

In a study examining small molecule activators of TRPML3 (a lysosomal ion channel), 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide was identified as a potent activator. The compound demonstrated distinct activation profiles, indicating its potential role in modulating ion channel activity, which is crucial for various cellular functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the piperidine and thiophene groups is critical for enhancing the compound's interaction with biological targets. Variations in substituents on these rings can significantly affect potency and selectivity against specific pathogens or biological pathways .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiophene-based sulfonamides, including 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide. The results indicated that this compound exhibited MIC values significantly lower than those of conventional antibiotics against several strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

TRPML3 Activation Profile

In the investigation of TRPML3 activators, 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide was tested alongside other small molecules. It was found to induce calcium release from lysosomes effectively, highlighting its potential therapeutic applications in lysosomal storage disorders and other conditions related to ion channel dysfunction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of a thiophene intermediate followed by coupling with 2-piperidin-1-ylphenylamine. Key steps include:

- Thiophene sulfonyl chloride formation using chlorosulfonic acid (analogous to methods for related sulfonamides in ).

- Nucleophilic substitution with the amine moiety under basic conditions (e.g., pyridine or triethylamine).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

- Purity validation using HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (e.g., δ 7.62 ppm for thiophene protons, δ 144.70 ppm for sulfonamide carbons) .

Q. How is the structural identity of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals distinct signals for the piperidine ring (δ 1.45–1.60 ppm, multiplet) and aromatic protons (δ 7.05–7.11 ppm, thiophene and phenyl groups) .

- HRMS : Molecular ion peaks at m/z 422.0027 [M+Na]⁺ confirm the molecular formula (C₁₅H₁₄ClN₃O₂S₂) .

- X-ray Crystallography (if available): Resolves bond angles and torsional strain in the sulfonamide-piperidine linkage (analogous to methods in ) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s dual activity as a TRPML3 channel activator and 5-HT₆ receptor partial agonist?

- Methodological Answer :

- TRPML3 Activation : In HEK-293 cells, 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide (SF-22) synergizes with low extracellular sodium (LSS) to enhance TRPML3 currents by 10-fold. Use patch-clamp electrophysiology and Ca²⁺ imaging to map channel interaction sites (e.g., pH-sensitive residues) .

- 5-HT₆ Receptor Partial Agonism : cAMP assays in Cos-7 cells transfected with human S267K 5-HT₆ receptors show Emax values of ~90–100% over basal activity. Compare efficacy to inverse agonists like SB-271046 (Emax: -39%) using forskolin to amplify cAMP signals .

- Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies overlapping pharmacophores for TRPML3 and 5-HT₆ binding, focusing on sulfonamide and piperidine moieties .

Q. How do structural modifications (e.g., halogen substitution, piperidine ring alkylation) affect biological activity?

- Methodological Answer :

- Halogen Swaps : Replace the 5-chloro group with bromo (e.g., 5-bromo analog in ) and assess TRPML3 activation via dose-response curves (IC₅₀ shifts indicate halogen-dependent steric effects).

- Piperidine Alkylation : Introduce methyl/ethyl groups to the piperidine nitrogen (analogous to ). Test 5-HT₆ receptor binding affinity (Kᵢ) using radioligand displacement assays ([³H]LSD) .

- SAR Trends : Electron-withdrawing groups on thiophene enhance TRPML3 potency, while bulkier piperidine substituents reduce 5-HT₆ efficacy .

Q. How should researchers resolve contradictions in reported efficacy across different cellular models (e.g., HEK-293 vs. primary neurons)?

- Methodological Answer :

- Model-Specific Factors : Compare TRPML3 expression levels (Western blot) and endogenous 5-HT₆ receptor density (qPCR) across cell lines.

- Pathway Crosstalk : Use inhibitors (e.g., U73122 for PLC) to isolate cAMP-dependent vs. Ca²⁺-mediated signaling in HEK-293 vs. neuronal cells .

- Data Normalization : Express agonist responses as % over basal and forskolin-amplified signals to control for cell-specific adenylyl cyclase activity .

Analytical and Experimental Design Questions

Q. What strategies optimize the detection of sulfonamide degradation products during stability studies?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (0.1% formic acid in water/acetonitrile) to separate hydrolyzed products (e.g., free thiophene-2-sulfonic acid). Monitor m/z transitions (e.g., 215 → 80 for sulfonate ions) .

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

Q. How can researchers validate target engagement in vivo for this compound?

- Methodological Answer :

- PET Tracers : Develop a radiolabeled analog (e.g., [¹¹C]this compound) for dynamic PET imaging in rodent brains. Co-administer冷 competitors (e.g., SB-271046) to confirm 5-HT₆ receptor specificity .

- Behavioral Assays : Test spatial memory improvement in Morris water maze (5-HT₆ partial agonism) and lysosomal function rescue in TRPML3-deficient mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.